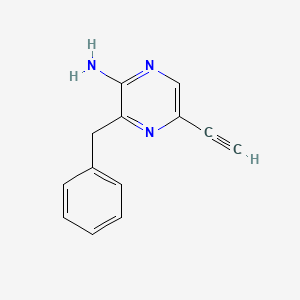
N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound includes a naphthyridine core with various substituents that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide, can be achieved through several methods:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Friedländer Approach: This method uses a green strategy involving the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: Metal catalysts can be used to facilitate the formation of 1,8-naphthyridines.
Ring Expansion Reactions: These reactions involve the expansion of a smaller ring system to form the desired naphthyridine structure.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the naphthyridine core.
Substitution: Substitution reactions can introduce different substituents onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents, and various catalysts such as p-toluenesulfonic acid or iodine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-acetylamino-7-methyl-1,8-naphthyridine with selenium dioxide yields 2-amino-1,8-naphthyridine-7-carboxaldehyde .
Scientific Research Applications
N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to suppress the production of pro-inflammatory mediators and cell migration in LPS-treated BV2 cells by inhibiting the TLR4/MyD88/NF-κB signaling pathway . This suggests that the compound may have therapeutic potential in the treatment of inflammatory and neurodegenerative disorders.
Comparison with Similar Compounds
N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
2,4,7-Trimethyl-1,8-naphthyridine: This compound has a similar naphthyridine core but with different substituents.
1,8-Naphthyridine-3-carboxamide derivatives: These derivatives have been studied for their anticancer and immunomodulatory activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-8-10(12(16)15(2)3)7-9-5-4-6-13-11(9)14-8/h4-7H,1-3H3 |
InChI Key |
MBMZTHFTESYTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=N1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)
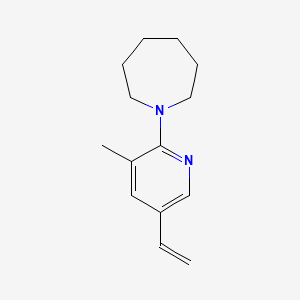
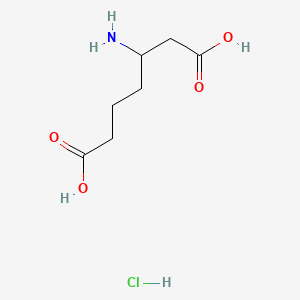
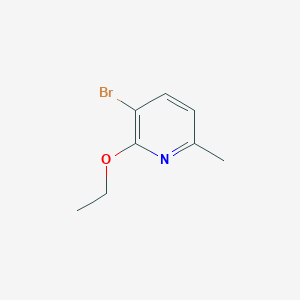


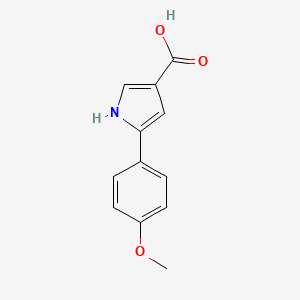
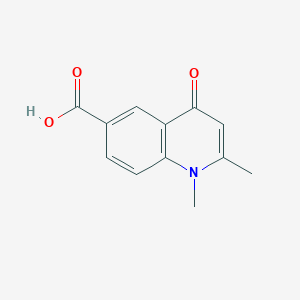



![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)
